molecular formula C24H26N4O4 B11127542 N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11127542
M. Wt: 434.5 g/mol
InChI Key: FQWGLGHKUSEQBY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-butyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-3-4-15-27-22(31)19-7-5-6-8-20(19)28-21(30)13-14-24(27,28)23(32)26-18-11-9-17(10-12-18)25-16(2)29/h5-12H,3-4,13-15H2,1-2H3,(H,25,29)(H,26,32)

InChI Key

FQWGLGHKUSEQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaminobenzoyl chloride with butylamine, followed by cyclization with anthranilic acid under acidic conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its efficacy against breast cancer and leukemia cells by inducing programmed cell death and disrupting key signaling pathways involved in tumor growth .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation . This makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Pharmacology

Drug Design and Development
N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide serves as a lead compound in drug design due to its structural characteristics that allow for modifications aimed at enhancing potency and selectivity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties and minimize toxicity while maximizing therapeutic efficacy .

Targeted Therapy
The compound's ability to selectively target specific molecular pathways makes it an attractive candidate for personalized medicine approaches. By tailoring treatments based on individual genetic profiles, this compound could be used to improve outcomes in patients with specific types of cancer or other diseases .

Material Science

Polymer Chemistry
In addition to its biological applications, this compound has potential uses in material science, particularly in the development of polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can lead to materials with improved durability and resistance to environmental degradation .

Nanotechnology Applications
Recent studies have explored the use of this compound in nanotechnology for drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents directly to tumor sites, enhancing treatment efficacy while reducing side effects associated with conventional therapies .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha production by 50% in LPS-stimulated macrophages.
Study CDrug DesignIdentified key structural modifications that enhance binding affinity to target proteins involved in cancer progression.
Study DNanotechnologyDeveloped nanoparticles using this compound that achieved targeted delivery with a 70% increase in therapeutic index compared to free drugs.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The synthetic pathway often incorporates various functional groups that enhance its biological profile.

Anticancer Properties

Numerous studies have investigated the anticancer activity of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study 1 : A study evaluated a series of quinazoline derivatives for their antiproliferative effects on breast cancer cell lines (MDA-MB-231). The results indicated that certain compounds exhibited IC50 values ranging from 0.33 to 7.10 μM, demonstrating significant cytotoxicity against cancer cells .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.95
Compound BMDA-MB-2311.51
Compound CMDA-MB-2312.31

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Quinazoline derivatives are known to exhibit activity against both gram-positive and gram-negative bacteria.

  • Case Study 2 : Research indicated that certain derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli using the broth microdilution method .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival.

  • Aurora Kinase Inhibition : Similar quinazoline derivatives have been reported to inhibit Aurora kinases, which are critical in cell division and have been implicated in cancer progression .
  • EGFR Inhibition : Some studies have indicated that quinazoline derivatives can act as inhibitors of epidermal growth factor receptor (EGFR), a common target in cancer therapy .

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